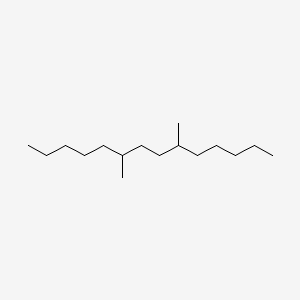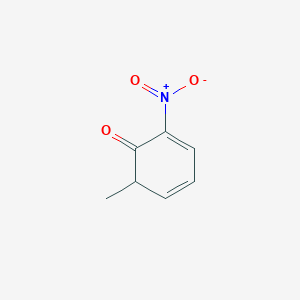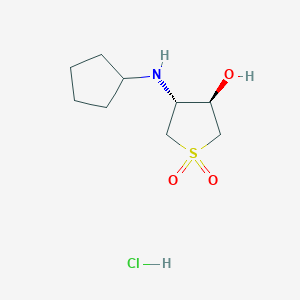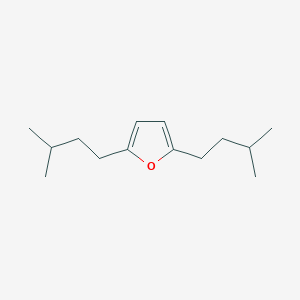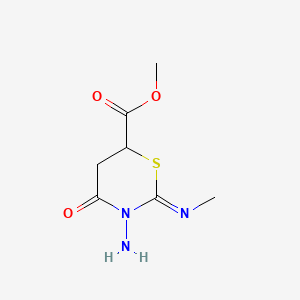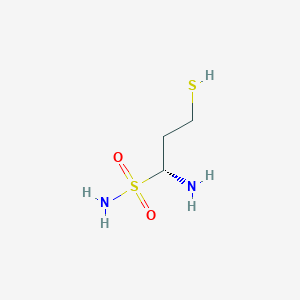
(1R)-1-amino-3-sulfanylpropane-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Homocysteine sulfonamide is a compound that combines the properties of homocysteine, a sulfur-containing amino acid, with those of sulfonamides, a class of compounds known for their antimicrobial properties. Homocysteine is an intermediate in the metabolism of methionine and cysteine, while sulfonamides are widely used in medicinal chemistry for their ability to inhibit bacterial growth by interfering with folate synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Homocysteine sulfonamide can be synthesized through various methods. One common approach involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization steps, making it efficient and environmentally friendly . Another method involves the in situ preparation of sulfonyl chlorides from thiols, followed by reaction with amines or sodium azide .
Industrial Production Methods: Industrial production of homocysteine sulfonamide typically involves large-scale oxidative coupling reactions. The use of microwave irradiation has been shown to enhance the yield and efficiency of these reactions . Additionally, the combination of calcium triflimide and DABCO has been used to activate sulfonyl fluorides for nucleophilic addition with amines, providing a diverse set of sulfonamides under mild conditions .
Analyse Chemischer Reaktionen
Types of Reactions: Homocysteine sulfonamide undergoes various chemical reactions, including:
Oxidation: Conversion of thiol groups to sulfonyl chlorides.
Reduction: Reduction of sulfonyl groups to thiols.
Substitution: Nucleophilic substitution reactions involving sulfonyl chlorides and amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) are commonly used for oxidative chlorination.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.
Substitution: N-chlorosuccinimide (NCS) and tetrabutylammonium chloride are used for in situ preparation of sulfonyl chlorides.
Major Products: The major products formed from these reactions include various sulfonamides and sulfonyl azides, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Homocysteine sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing other sulfur-containing compounds.
Biology: Studied for its role in homocysteine metabolism and its potential impact on cardiovascular diseases.
Medicine: Investigated for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of homocysteine sulfonamide involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Homocysteine sulfonamide can be compared with other similar compounds, such as:
Sulfamethazine: A commonly used veterinary drug with antibacterial properties.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Sulfonimidates: Sulfur-containing compounds used as intermediates in the synthesis of other organosulfur compounds.
Uniqueness: Homocysteine sulfonamide is unique due to its dual properties of homocysteine and sulfonamides, making it a valuable compound for both biological and chemical research.
Eigenschaften
Molekularformel |
C3H10N2O2S2 |
|---|---|
Molekulargewicht |
170.3 g/mol |
IUPAC-Name |
(1R)-1-amino-3-sulfanylpropane-1-sulfonamide |
InChI |
InChI=1S/C3H10N2O2S2/c4-3(1-2-8)9(5,6)7/h3,8H,1-2,4H2,(H2,5,6,7)/t3-/m1/s1 |
InChI-Schlüssel |
GTXFLMNABKFSNL-GSVOUGTGSA-N |
Isomerische SMILES |
C(CS)[C@H](N)S(=O)(=O)N |
Kanonische SMILES |
C(CS)C(N)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![11H-Dibenzo[c,f][1,2]diazepine](/img/structure/B13801817.png)
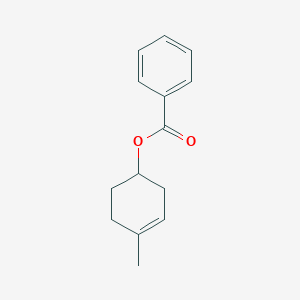


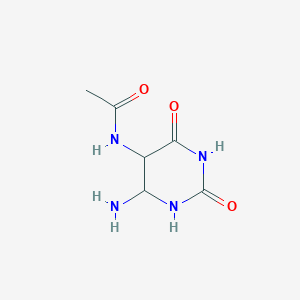

![3,5-Dibromo-2-[[[(4-ethoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13801847.png)

